Fmrfamide

Vue d'ensemble

Description

FMRFamide is a neuropeptide from a broad family of FMRFamide-related peptides (FaRPs) that all share an -RFamide sequence at their C-terminus . It was first identified in the Hard clam (Mercenaria mercenaria) and is thought to play an important role in cardiac activity regulation . Several FMRFamide related peptides are known, regulating various cellular functions and possessing pharmacological actions, such as anti-opiate effects .

Synthesis Analysis

A FMRFamide gene was identified in a cuttlefish species called Sepiella japonica and was designated as SjFMRFamide . The total length of the SjFMRFamide sequence was found to be 1880 bp while the open reading frame contained 996 bp encoding a protein of 331 amino acid residues .

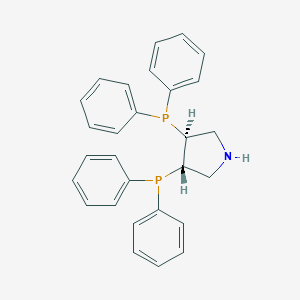

Molecular Structure Analysis

The cDNA encodes a precursor protein containing four kinds of FMRFamide-related peptides including a single copy of FLRFamide, ALSGDAFLRFamide, and FIRFamide and multiple copies of FMRFamide . Each propeptide has a C-terminal glycine residue that is presumably converted post-translationally to an amide .

Chemical Reactions Analysis

FMRFamide has been demonstrated to increase both the force and frequency of the heartbeat through a biochemical pathway that is thought to involve the increase of cytoplasmic cAMP in the ventricular region .

Physical And Chemical Properties Analysis

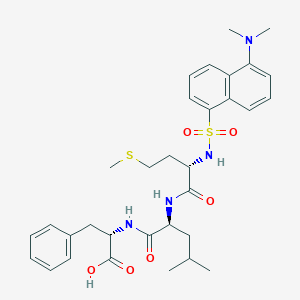

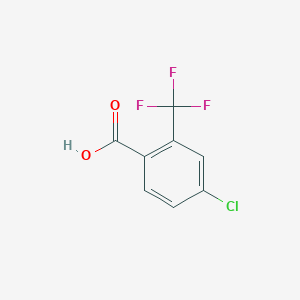

The chemical formula of FMRFamide is C29H42N8O4S and its molar mass is 598.77 g·mol−1 .

Applications De Recherche Scientifique

Regulation of Muscle Contractions in Insects

Fmrfamide-related peptides (FaRPs): , including Fmrfamide, play a crucial role in the regulation of muscle contractions in insects. Research has shown that these peptides can influence the contractile activity of the heart, ejaculatory duct, oviduct, and hindgut in beetle species such as Tenebrio molitor and Zophobas atratus. The peptides exhibit species-specific cardioactivity and myostimulatory effects, which are vital for understanding insect physiology and developing pest control strategies .

Host Finding and Infection in Plant-Parasitic Nematodes

In the context of plant pathology, Fmrfamide-like peptides (FLPs) have been identified as significant factors in the head movement, host finding, and infection processes of the soybean cyst nematode, Heterodera glycines. These peptides are involved in regulating locomotion and infection, suggesting their potential as targets for controlling nematode infestations in crops .

Reproduction and Larval Development in Marine Species

Fmrfamide-related peptides are also involved in reproduction and larval development in marine species. For instance, a study on the Pacific abalone Haliotis discus hannai revealed that an Fmrfamide cDNA cloned from the cerebral ganglion is associated with these processes. Understanding the role of Fmrfamide in marine species can contribute to aquaculture and marine biology research .

Mécanisme D'action

Target of Action

Fmrfamide, a neuropeptide from a broad family of FMRFamide-related peptides (FaRPs), primarily targets the FMRFamide receptor (FR) . This receptor is a G-protein-coupled receptor (GPCR) found in muscle cells . The FMRFamide receptor plays a crucial role in mediating the effects of Fmrfamide, particularly in inducing muscle contractions .

Mode of Action

Fmrfamide interacts with its target, the FMRFamide receptor, to induce contractions in muscle fibers in a calcium-dependent manner . This interaction is mediated through a G-protein-coupled receptor and second messengers . Fmrfamide-induced contractions were significantly reduced in organisms with reduced expression of the FMRFamide receptor .

Biochemical Pathways

Fmrfamide affects various biochemical pathways. In the Hard clam (Mercenaria mercenaria), Fmrfamide has been demonstrated to increase both the force and frequency of the heartbeat through a biochemical pathway that involves the increase of cytoplasmic cAMP in the ventricular region .

Pharmacokinetics

It is known that fmrfamide signaling from the nervous system is critical for the rhythmic activation of certain cells . This suggests that the distribution and elimination of Fmrfamide may be tightly regulated to allow for precise control of physiological processes.

Action Environment

The action of Fmrfamide can be influenced by various environmental factors. For instance, the rhythmic activation of certain cells by Fmrfamide signaling from the nervous system is critical for certain physiological processes . This suggests that the nervous system’s state and the overall physiological environment can influence the action, efficacy, and stability of Fmrfamide.

Propriétés

IUPAC Name |

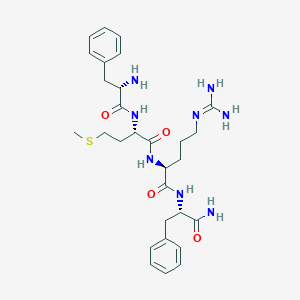

(2S)-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H42N8O4S/c1-42-16-14-23(35-26(39)21(30)17-19-9-4-2-5-10-19)28(41)36-22(13-8-15-34-29(32)33)27(40)37-24(25(31)38)18-20-11-6-3-7-12-20/h2-7,9-12,21-24H,8,13-18,30H2,1H3,(H2,31,38)(H,35,39)(H,36,41)(H,37,40)(H4,32,33,34)/t21-,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCSPDMCSKYUFBX-ZJZGAYNASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H42N8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

598.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmrfamide | |

CAS RN |

64190-70-1 | |

| Record name | Fmrfamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064190701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NEUROPEPTIDE C (MACROCALLISTA NIMBOSA CARDIOEXCITATORY) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8953X1KZFL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of FMRFamide?

A1: FMRFamide exerts its effects by binding to specific receptors. In invertebrates, these receptors are primarily ligand-gated ion channels, specifically sodium channels known as FMRFamide-gated sodium channels (FaNaCs) []. Upon binding, these channels open, allowing an influx of sodium ions into the cell, leading to depolarization and neuronal excitation [, ].

Q2: Does FMRFamide only activate excitatory pathways?

A2: While FMRFamide often has excitatory effects, it can also modulate potassium channels, leading to hyperpolarization and neuronal inhibition [, , ]. For instance, in Aplysia neurons, FMRFamide can enhance a potassium current similar to the S-current, which is typically suppressed by serotonin [, ].

Q3: How does FMRFamide's modulation of ion channels translate into physiological effects?

A3: FMRFamide's modulation of ion channels influences various physiological processes. For example, in mollusks, it plays a role in cardiac activity, muscle contraction, and modulation of synaptic transmission [, , , , ]. In insects, it has been implicated in the control of heart rate, gut motility, and possibly development and reproduction [, ].

Q4: Does FMRFamide always act directly on ion channels?

A4: While FMRFamide primarily acts on ligand-gated ion channels in invertebrates, research suggests it might also utilize second messenger systems in some instances [, ]. For example, in Aplysia, evidence points towards the involvement of a G-protein in mediating FMRFamide's effects on potassium currents [].

Q5: Are there differences in how FMRFamide acts in vertebrates compared to invertebrates?

A5: While invertebrate FMRFamide receptors are primarily ligand-gated ion channels, the receptors in vertebrates are less well-characterized. There is evidence suggesting FMRFamide might interact with mammalian opioid systems, potentially acting as an endogenous anti-opiate [].

Q6: What is the molecular formula and weight of FMRFamide?

A6: The molecular formula of FMRFamide is C33H46N8O7. Its molecular weight is 650.77 g/mol.

Q7: How does modifying the structure of FMRFamide affect its activity?

A7: Structural modifications to FMRFamide significantly influence its potency and selectivity. For example, substituting phenylalanine with leucine in the second position (FLRFamide) often retains activity but may exhibit altered potency at certain receptors [, ]. Modifying the C-terminal amide group generally abolishes activity [].

Q8: Are there examples of FMRFamide analogs with distinct pharmacological profiles?

A8: Yes, the heptapeptide GDPFLRFamide, found in some mollusks, displays different potencies and sometimes opposing effects compared to FMRFamide. This suggests the presence of distinct receptor subtypes for these peptides [, ].

Q9: What experimental models are used to study FMRFamide's effects?

A9: Research on FMRFamide utilizes various models, including isolated organs (e.g., hearts, muscles) [, ], individual neurons in culture [, ], and whole animal studies [, ]. These models help elucidate the diverse physiological roles of FMRFamide and its analogs.

Q10: Are there specific behaviors in animals linked to FMRFamide signaling?

A10: Yes, studies suggest FMRFamide might be involved in regulating behaviors like feeding and locomotion in mollusks []. In rats, FMRFamide injected intracerebroventricularly has been shown to affect immobility time in the forced swim test, potentially through modulation of brain monoamines [].

Q11: What are some crucial tools and techniques used in FMRFamide research?

A11: Key tools include:

- Electrophysiology: Techniques like voltage-clamp and patch-clamp are vital for studying FMRFamide's effects on ion channels and neuronal activity [, , , , ].

- Molecular Biology: Gene cloning, sequencing, and in situ hybridization help identify and localize FMRFamide receptors and study their expression patterns [, , , ].

- Immunohistochemistry: This technique allows visualization of FMRFamide-containing neurons and their projections in tissues and organs [, , , , ].

- Mass Spectrometry: Helps identify and quantify FMRFamide and related peptides in tissues, providing insights into their processing and distribution [, , ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[ethyl-[2-(ethylamino)ethyl]amino]-N-hydroxynitrous amide](/img/structure/B115454.png)

![N-[[4-[4-(4-methylphenyl)-2-oxido-5H-1,2,4-oxadiazol-2-ium-3-yl]-1,3-thiazol-2-yl]imino]benzamide](/img/structure/B115467.png)